N-(Anilinomethyl)-3-nitrophthalimide
Description
N-(Anilinomethyl)-3-nitrophthalimide is a substituted phthalimide derivative characterized by a nitro group at the 3-position of the phthalimide ring and an anilinomethyl group attached to the imide nitrogen. Phthalimides with electron-withdrawing substituents, such as nitro groups, are known to influence reaction kinetics, crystallinity, and applications in polymers, explosives, and pharmaceuticals .
Properties
Molecular Formula |
C15H11N3O4 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(anilinomethyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C15H11N3O4/c19-14-11-7-4-8-12(18(21)22)13(11)15(20)17(14)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |
InChI Key |
NGECSDLZMQXFMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on the Phthalimide Ring
The position and nature of substituents on the phthalimide ring significantly impact reactivity and physical properties:
- 3-Nitrophthalimide vs. 4-Nitrophthalimide: Nitration of phthalimide under strongly acidic conditions preferentially yields 4-nitrophthalimide (78% yield) rather than the 3-nitro isomer, highlighting regiochemical control in synthesis . The 3-nitro derivative, however, is critical in forming energetic materials (e.g., N-(2',4'-dinitroanilino)-3-nitrophthalimide, mp 249–250°C) due to enhanced electron-withdrawing effects .
- 3-Chloro-N-phenyl-phthalimide: This analog replaces the nitro group with chlorine at the 3-position. It serves as a monomer for polyimide synthesis, demonstrating how halogen substituents can stabilize intermediates in polymer formation .
N-Substituent Variations
The substituent on the imide nitrogen modulates solubility, crystallinity, and reactivity:
- N-(2-Chloroallyl)-3-nitrophthalimide : Exhibits a high yield (86%) in green chemistry syntheses using 2-methyltetrahydrofuran as a solvent. Its melting point (148°C) and NMR data suggest robust stability under reaction conditions .
- N-(4-Iodophenyl)-3-nitrophthalimide (IV) vs. N-(3-Iodophenyl)-3-nitrophthalimide (V) : Structural studies reveal that the para-iodo derivative (IV) forms 3D supramolecular frameworks via iodo···nitro interactions, C–H···O hydrogen bonds, and π-stacking, whereas the meta-iodo analog (V) lacks π-stacking, leading to distinct solid-state properties .
Data Table: Key Compounds and Properties
Research Findings and Implications
- Reactivity Trends : Electron-withdrawing nitro groups reduce nucleophilic addition yields compared to unsubstituted or aliphatic imides . However, they enhance stability in supramolecular assemblies and energetic materials .
- Structural Insights : Para-substituted aryl groups (e.g., 4-iodophenyl) favor π-stacking and hydrogen bonding, critical for crystal engineering, whereas meta-substituents disrupt these interactions .
- Synthetic Efficiency : N-(2-Chloroallyl)-3-nitrophthalimide achieves high yields (86%) in eco-friendly solvents, suggesting that allylic substituents improve reaction efficiency .
Preparation Methods
Nitration of N-Substituted Phthalimides
Nitration of N-alkylphthalimides with concentrated nitric acid (≥95%) is a well-documented process. For example, nitration of N-methylphthalimide yields a mixture of 3- and 4-nitro isomers, with the 4-nitro derivative predominating (94%) under standard conditions (20–60°C, HNO₃:N-alkylphthalimide ratio 9:1–15:1). The electronic influence of the N-substituent significantly impacts regioselectivity: electron-donating groups (e.g., methyl) favor nitration at the 4-position due to resonance stabilization of the intermediate nitronium ion.
Key Reaction Parameters for Nitration:
| Parameter | Range |
|---|---|
| Nitric Acid Concentration | 95–100% |
| Temperature | 20–60°C |
| Solvent | Concentrated HNO₃ |
| Reaction Time | 3–6 hours |
| Isomer Ratio (4-nitro:3-nitro) | 94:6 (N-methyl example) |
For N-(anilinomethyl)phthalimide, the bulky anilinomethyl group may alter electronic and steric effects, potentially shifting nitration toward the 3-position. However, no direct experimental data exists for this specific substrate, necessitating extrapolation from analogous systems.
Synthesis of N-(Anilinomethyl)phthalimide Precursor
Alkylation of Phthalimide
Introducing the anilinomethyl group requires functionalizing the imide nitrogen. A two-step approach involving alkylation followed by nitration avoids exposing the aniline moiety to harsh nitration conditions.
Method A: Nucleophilic Substitution
3-Nitrophthalimide, synthesized via nitration of phthalimide, can undergo alkylation using chloromethyl aniline. Deprotonation of the imide nitrogen (e.g., with NaH in DMF) enhances nucleophilicity, enabling displacement of the chloride:
Challenges:
-
Chloromethyl aniline’s instability necessitates in situ generation.
-
Competing side reactions (e.g., elimination) may reduce yields.
Method B: Mannich Reaction
A three-component Mannich reaction offers an alternative route. Reacting 3-nitrophthalimide with formaldehyde and aniline under basic conditions could directly install the anilinomethyl group:
This method remains speculative due to the imide nitrogen’s low acidity (pKa ~8.3), requiring strong bases (e.g., K₂CO₃ or NaOH) to facilitate deprotonation.
Post-Nitration Functionalization
Direct Nitration of N-(Anilinomethyl)phthalimide
Nitrating pre-formed N-(anilinomethyl)phthalimide risks oxidizing the aniline group. However, protecting the amine (e.g., as an acetanilide) could mitigate this. After nitration, deprotection would yield the target compound:
Limitations:
-
Protection/deprotection steps add complexity.
-
Nitration regioselectivity remains uncertain without experimental validation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Potential |
|---|---|---|---|
| Alkylation → Nitration | Avoids aniline oxidation | Requires stable chloromethyl reagent | Moderate (50–70%) |
| Mannich Reaction | Single-step functionalization | Low imide nitrogen reactivity | Low (30–50%) |
| Nitration → Alkylation | Leverages known nitration conditions | Challenging N-alkylation post-nitro | Moderate (40–60%) |
Mechanistic Considerations
Electronic Effects in Nitration
The nitro group’s electron-withdrawing nature deactivates the phthalimide ring, making subsequent nitration difficult. Thus, nitration is typically performed early in the synthesis. For N-(anilinomethyl) derivatives, the substituent’s electron-donating resonance effects could counterbalance this deactivation, though steric hindrance may limit nitration at the 3-position.
Hydrogenation and Reductive Byproducts
Patent WO2004043919A1 highlights hydrogenation as a key step in reducing nitrophthalimides to aminophthalimides . While irrelevant to nitro-group retention, this underscores the nitro group’s stability under hydrogenation conditions, suggesting compatibility with post-nitration alkylation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
